[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-
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Overview
Description
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- is a complex organic compound that features a biphenyl core with a sulfonamide group, a bromine atom, and a hydroxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- typically involves multiple steps. One common method starts with the bromination of biphenyl to introduce the bromine atom at the 4’ position. This is followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl chain can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl chain yields carboxylic acids, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The bromine atom and hydroxypentyl chain may also play roles in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-iodo-N-(5-hydroxypentyl)-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Properties
CAS No. |
871113-64-3 |
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Molecular Formula |
C17H20BrNO3S |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(5-hydroxypentyl)benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)23(21,22)19-12-2-1-3-13-20/h4-11,19-20H,1-3,12-13H2 |
InChI Key |
GPTAEQGSLJWNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCCO |
Origin of Product |
United States |
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